molecular formula C9H7ClO3S B2496445 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride CAS No. 1339708-92-7

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride

Cat. No.: B2496445
CAS No.: 1339708-92-7
M. Wt: 230.66
InChI Key: GBTAKWRETNDIHV-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is a chemical building block designed for research applications in medicinal chemistry and drug discovery. As a benzenesulfonyl chloride derivative, it is a highly reactive electrophile used to introduce sulfonyl functional groups into target molecules . Its primary research value lies in its dual functionality: the sulfonyl chloride group readily undergoes nucleophilic substitution with amines to form sulfonamides, while the prop-2-yn-1-yloxy (propargyl) side chain can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This combination makes it a versatile precursor for constructing molecular scaffolds, developing enzyme inhibitors, and creating functional materials. The compound is typically handled under an inert atmosphere and may require cold-chain transportation to maintain stability . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-prop-2-ynoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c1-2-6-13-8-4-3-5-9(7-8)14(10,11)12/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTAKWRETNDIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale separation techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

    Addition reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used.

Major Products Formed

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate ester derivatives: Formed by the reaction with alcohols.

    Sulfonate thioester derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group and the prop-2-yn-1-yloxy group. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The prop-2-yn-1-yloxy group can undergo addition reactions with electrophiles, forming new bonds and modifying the structure of the compound .

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by the substituents on the aromatic ring. Below is a comparison of structurally related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride –O–CH₂–C≡CH (3), –SO₂Cl (1) C₉H₇ClO₃S ~242.67 (calc.) Not reported Propargyloxy group; high reactivity due to triple bond
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride Pyrazole (3) C₁₀H₉ClN₂O₂S 256.71 76.5–78.5 Heterocyclic substituent; potential pharmacological applications
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride Oxadiazole (3) C₉H₇ClN₂O₃S 258.68 67–69 Electron-deficient oxadiazole; enhanced electrophilicity
3-(Trifluoromethoxy)benzenesulfonyl chloride –O–CF₃ (3) C₇H₄ClF₃O₃S 284.62 Not reported Strong electron-withdrawing group; increased hydrolysis rate
Benzenesulfonyl chloride –H (parent compound) C₆H₅ClO₂S 176.62 64–66 Baseline for comparison; moderate reactivity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, oxadiazole) increase the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophilic substitution. The propargyloxy group (–O–CH₂–C≡CH) is mildly electron-donating due to the oxygen atom but may introduce steric hindrance from the triple bond .

Reactivity and Hydrolysis Behavior

Sulfonyl chlorides undergo hydrolysis to yield sulfonic acids. Their reactivity depends on substituent effects:

Compound Hydrolysis Conditions (2.5 M NaOH) Time Required for Complete Hydrolysis
Benzenesulfonyl chloride Stirring at room temperature 3 hours
p-Toluenesulfonyl chloride Reflux 24 hours
This compound (inferred) Likely similar to benzenesulfonyl chloride 3–24 hours (estimated)
3-(Trifluoromethoxy)benzenesulfonyl chloride Faster than parent due to –CF₃ <3 hours (estimated)

Analysis :

  • The propargyloxy group’s electron-donating nature may slightly reduce hydrolysis rates compared to electron-withdrawing substituents like –CF₃. However, steric effects from the triple bond could offset this, requiring longer reaction times .
  • Highly reactive derivatives (e.g., acetyl chloride) hydrolyze instantaneously, whereas benzenesulfonyl chlorides require prolonged treatment, as shown in .

Biological Activity

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a prop-2-yn-1-yloxy group attached to a benzenesulfonyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound based on available literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H7ClO3S\text{C}_9\text{H}_7\text{ClO}_3\text{S}

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various sulfonamide compounds against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. The minimum inhibitory concentrations (MICs) for these compounds ranged from 12.5 to 50 µg/mL, indicating their potential as antimicrobial agents .

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus25
Compound BE. coli50
Compound CP. mirabilis12.5

Anti-inflammatory Activity

Sulfonamides have also been explored for their anti-inflammatory effects. A notable study examined the role of sulfonamide derivatives in modulating inflammatory pathways such as NF-κB and ISRE signaling. Compounds similar to this compound were found to sustain NF-κB activation following stimulation with lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonamide derivatives reveal critical insights into how modifications to the chemical structure influence biological activity. For instance, the presence of specific substituents on the aryl rings significantly affects both antimicrobial and anti-inflammatory activities. The introduction of electron-donating or withdrawing groups can enhance or diminish the potency of these compounds .

Key Findings from SAR Studies:

  • Substituent Positioning : The position of substituents on the phenyl ring plays a crucial role in activity; for example, methoxy groups at certain positions were essential for maintaining efficacy.
  • Chain Length : Variations in the length and branching of alkyl chains attached to the sulfonamide group were shown to affect solubility and bioavailability.

Case Studies

Several case studies have documented the synthesis and evaluation of related sulfonamide compounds:

  • Study on Synthesis : A recent study synthesized various sulfonamide derivatives and evaluated their antibacterial activities through agar diffusion methods, confirming that modifications led to enhanced activity against resistant bacterial strains .
  • In Vivo Studies : In murine models, certain sulfonamide derivatives exhibited significant immunomodulatory effects when used as adjuvants in vaccination protocols, enhancing antibody responses compared to controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonation of 3-(prop-2-yn-1-yloxy)benzene using chlorosulfonic acid under controlled anhydrous conditions. Key steps include:

  • Sulfonation : Reacting the aromatic precursor with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.
  • Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or PCl₅ to yield the sulfonyl chloride.
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Melting point (mp) analysis and NMR (δ ~7.5–8.5 ppm for aromatic protons) confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as distinct multiplets (δ 6.8–8.2 ppm), while the propargyloxy group shows a triplet for the terminal alkyne proton (δ ~2.5 ppm) and a singlet for the oxygen-linked CH₂ (δ ~4.7 ppm) .
  • FT-IR : Strong S=O stretches at ~1360 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride group.
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect trace impurities and verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :

  • Handling : Use inert atmosphere (N₂/Ar) gloves and fume hoods to avoid hydrolysis. The sulfonyl chloride group is moisture-sensitive, generating HCl upon decomposition.
  • Storage : Store at –20°C in amber glass vials with desiccants (e.g., silica gel). Avoid contact with bases or nucleophiles (e.g., amines, alcohols) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with nucleophiles?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to minimize hydrolysis.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation with amines.
  • Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for S=O bond consumption. Yields >80% are achievable with 1.2 equivalents of nucleophile at 0°C → RT .

Q. What mechanistic insights explain its reactivity in cycloaddition or electrophilic substitution reactions?

  • Methodological Answer : The propargyloxy group acts as an electron-withdrawing substituent, directing electrophilic attacks to the meta position. In Huisgen cycloadditions, the alkyne participates in click chemistry with azides (Cu(I)-catalyzed). Computational studies (DFT) reveal that the sulfonyl chloride group lowers the LUMO energy, enhancing electrophilicity at the benzene ring .

Q. How can crystallographic data resolve ambiguities in its structural conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-2018) determines bond angles and torsional parameters. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. The propargyloxy group typically exhibits a dihedral angle of ~15° relative to the benzene plane. Hydrogen bonding (e.g., Cl⋯O interactions) stabilizes the crystal lattice .

Q. How should researchers address contradictions in reported melting points or reactivity across studies?

  • Methodological Answer : Discrepancies in mp (e.g., 67–78°C) may arise from polymorphic forms or impurities. Validate purity via HPLC and DSC (Differential Scanning Calorimetry). Reactivity variations (e.g., hydrolysis rates) can be attributed to trace moisture or solvent polarity. Replicate experiments under strictly anhydrous conditions and compare kinetic data (Arrhenius plots) .

Q. What computational tools predict its reactivity in novel reaction systems?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models transition states for sulfonamide formation or alkyne cyclization.
  • MD Simulations : GROMACS assesses solvation effects on reactivity in polar aprotic solvents (e.g., DMF vs. acetonitrile).
  • Docking Studies : AutoDock Vina evaluates potential bioactivity by simulating interactions with enzymatic active sites (e.g., carbonic anhydrase) .

Q. What strategies evaluate its biological activity, such as enzyme inhibition or antimicrobial effects?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (e.g., hCA II) via stopped-flow CO₂ hydration. IC₅₀ values correlate with sulfonamide group interactions.
  • Antimicrobial Screening : Use microdilution assays (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Synergistic effects with β-lactams are common due to sulfonyl chloride’s electrophilic reactivity .

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